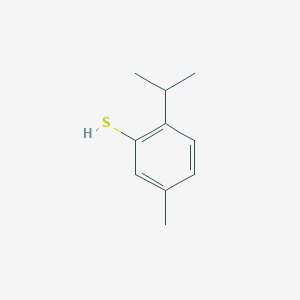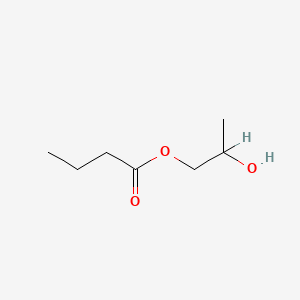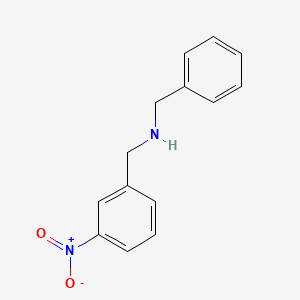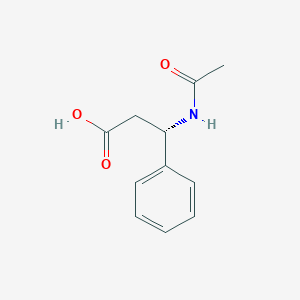![molecular formula C11H21NO2 B8776776 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- CAS No. 36793-27-8](/img/structure/B8776776.png)
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- can be synthesized through several methods. One common route involves the reaction of 2-piperazinone with 4,5’-bithiazole-2-carbonyl chloride, followed by acetylation and methylation . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium halides, alkyl halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated spirocyclic compounds.
科学的研究の応用
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development
特性
CAS番号 |
36793-27-8 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO2/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)12-9/h12H,5-8H2,1-4H3 |
InChIキー |
MWAUGJALACXHOU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(N1)(C)C)OCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


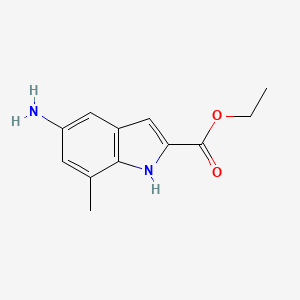
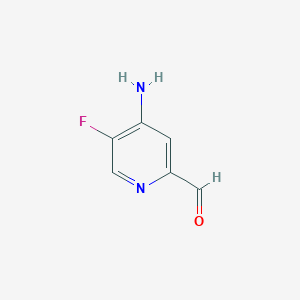
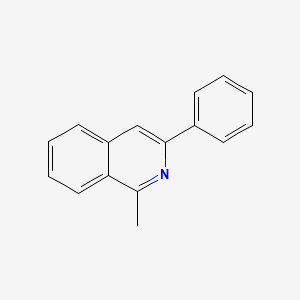
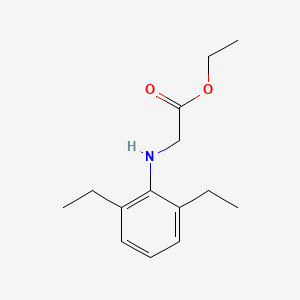
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B8776721.png)
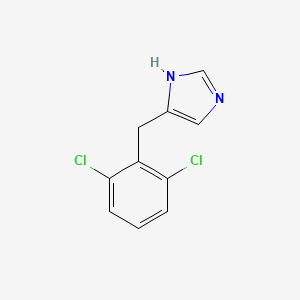
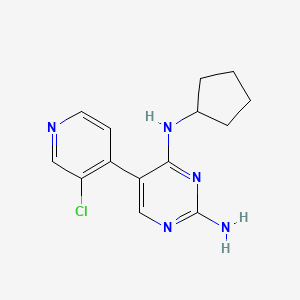
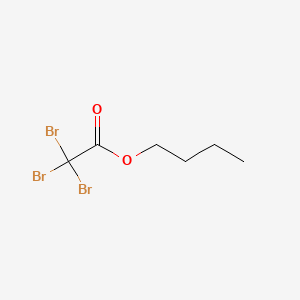
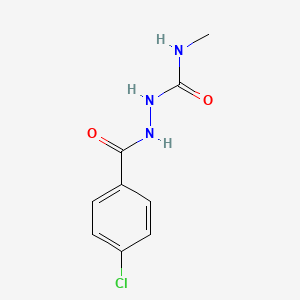
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8776747.png)
